

Application Notes and Protocols for Allylescaline Hydrochloride in Neuroscience Research

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Compound of Interest

Compound Name: *Allylescaline hydrochloride*

Cat. No.: *B591799*

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Introduction

Allylescaline hydrochloride (4-allyloxy-3,5-dimethoxyphenethylamine hydrochloride) is a psychoactive compound belonging to the phenethylamine class, structurally related to mescaline.^[1] First synthesized in 1972, its primary mechanism of action is as a potent agonist at serotonin 5-HT₂ receptors, with a notable affinity for the 5-HT_{2a} subtype.^[1] This agonism at the 5-HT_{2a} receptor is believed to be the principal driver of its psychedelic effects.^[2] Due to its specific serotonergic activity, **Allylescaline hydrochloride** serves as a valuable research tool for investigating the role of the 5-HT₂ receptor system in various physiological and pathological processes in the central nervous system.

These application notes provide detailed protocols for the use of **Allylescaline hydrochloride** in fundamental neuroscience research, including in vitro receptor binding and functional assays, as well as in vivo behavioral paradigms.

Chemical and Physical Properties

Property	Value
Chemical Name	4-allyloxy-3,5-dimethoxyphenethylamine hydrochloride
Synonyms	AL, Allylmescaline hydrochloride
Molecular Formula	C ₁₃ H ₁₉ NO ₃ • HCl
Molecular Weight	273.8 g/mol
CAS Number	39201-76-8
Appearance	White to off-white solid
Solubility	Soluble in aqueous solutions

Pharmacological Data

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of Allylmescaline at various monoamine receptors. Data is derived from in vitro radioligand binding assays.

Receptor	Ki (nM)
Serotonin 5-HT _{2a}	150
Serotonin 5-HT _{2B}	330
Serotonin 5-HT _{2C}	230
Dopamine D ₂	>10,000
Adrenergic α _{1a}	>10,000
Adrenergic α _{2a}	>10,000

Data sourced from a 2021 study on the pharmacodynamics of scalines.

Functional Activity

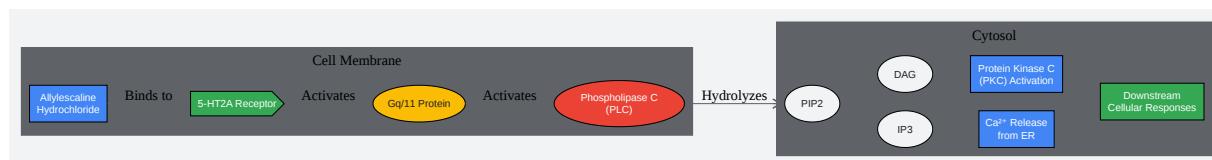
The following table summarizes the functional activity (EC₅₀) of Allylescaline at serotonin 5-HT₂ receptors, as determined by in vitro functional assays.

Receptor	EC ₅₀ (nM)
Serotonin 5-HT _{2a}	85
Serotonin 5-HT _{2B}	210

Data sourced from a 2021 study on the pharmacodynamics of scalines.

Signaling Pathway

Activation of the 5-HT_{2a} receptor by **Allylescaline hydrochloride** initiates a canonical Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.



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5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

In Vitro Assays

This protocol determines the binding affinity (K_i) of **Allylescaline hydrochloride** for the human 5-HT_{2a} receptor.

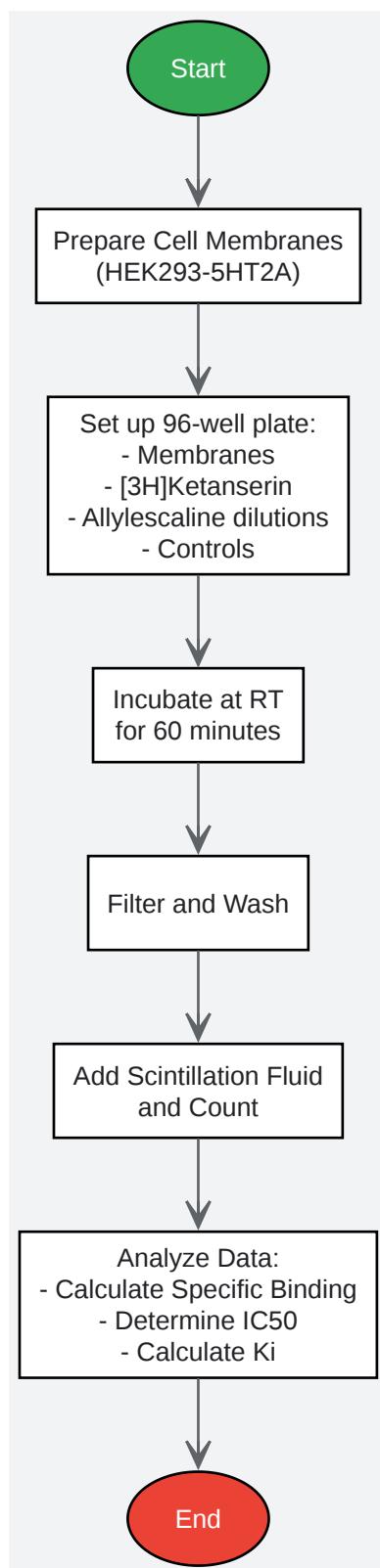
Materials:

- HEK293 cells stably expressing the human 5-HT_{2a} receptor
- Cell culture medium (DMEM with 10% FBS, 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS)
- Assay buffer: 50 mM Tris-HCl, pH 7.4
- Radioligand: [³H]Ketanserin
- Non-specific ligand: Spiperone (10 µM)
- **Allylescaline hydrochloride** stock solution (in assay buffer)
- 96-well microplates
- Scintillation fluid
- Microplate scintillation counter

Protocol:

- Cell Culture and Membrane Preparation:
 - Culture HEK293-5-HT_{2a} cells to ~80-90% confluency.
 - Harvest cells and homogenize in ice-cold assay buffer.
 - Centrifuge at 48,000 x g for 15 minutes at 4°C.
 - Resuspend the pellet in fresh assay buffer and determine protein concentration (e.g., Bradford assay).
- Binding Assay:
 - In a 96-well plate, add in triplicate:
 - 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Spiperone (for non-specific binding).

- 50 μ L of varying concentrations of **Allylescaline hydrochloride**.
- 50 μ L of [3 H]Ketanserin (at a final concentration equal to its Kd).
- 100 μ L of cell membrane preparation (final protein concentration of 10-20 μ g/well).
 - Incubate at room temperature for 60 minutes.
- Filtration and Scintillation Counting:
 - Rapidly filter the contents of each well through a glass fiber filter plate.
 - Wash the filters three times with ice-cold assay buffer.
 - Dry the filter plate and add scintillation fluid to each well.
 - Count the radioactivity in a microplate scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Determine the IC₅₀ value of **Allylescaline hydrochloride** using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Radioligand Binding Assay Workflow

This protocol measures the functional potency (EC_{50}) of **Allylescaline hydrochloride** by quantifying the increase in intracellular calcium following 5-HT_{2a} receptor activation.

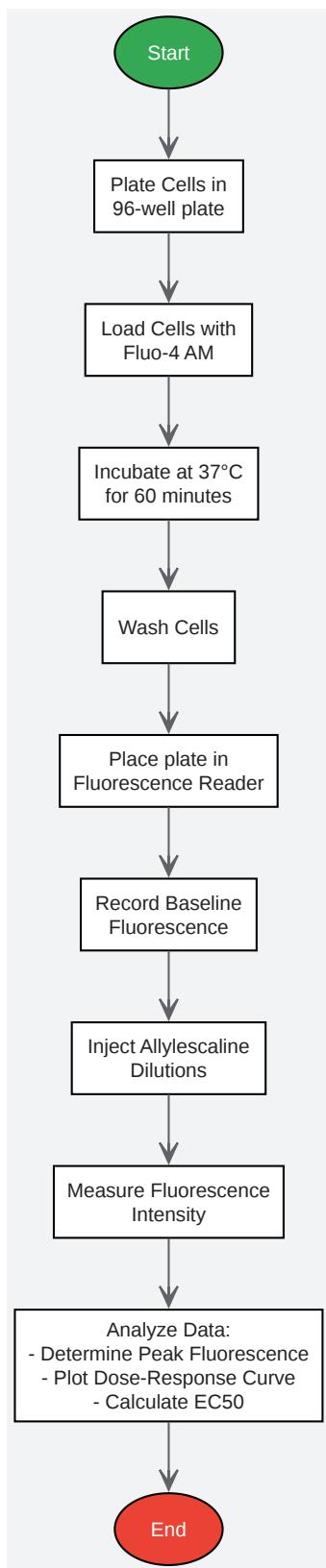
Materials:

- CHO-K1 or HEK293 cells stably expressing the human 5-HT_{2a} receptor
- Cell culture medium
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- **Allylescaline hydrochloride** stock solution (in assay buffer)
- 96-well black-walled, clear-bottom microplates
- Fluorescence microplate reader with automated injection capabilities

Protocol:

- Cell Plating:
 - Seed the cells into 96-well plates and grow to ~90% confluence.
- Dye Loading:
 - Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
 - Remove the culture medium from the wells and add the loading solution.
 - Incubate at 37°C for 60 minutes in the dark.
 - Wash the cells twice with assay buffer.
- Calcium Flux Measurement:

- Place the plate in the fluorescence microplate reader.
- Record baseline fluorescence for 10-20 seconds.
- Automatically inject varying concentrations of **Allylescaline hydrochloride** into the wells.
- Immediately begin recording fluorescence intensity every 1-2 seconds for 90-120 seconds.
- Data Analysis:
 - Determine the peak fluorescence intensity for each concentration.
 - Normalize the data to the baseline fluorescence.
 - Plot the dose-response curve and determine the EC₅₀ value using non-linear regression.

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References

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- 2. Allylescaline - Wikipedia [en.wikipedia.org]
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